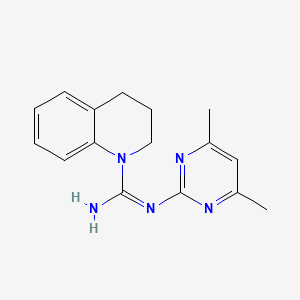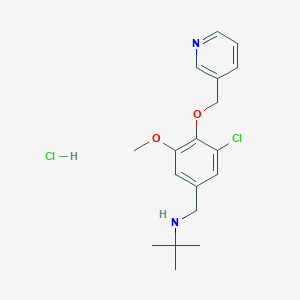![molecular formula C26H28N2O7 B5492681 (E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B5492681.png)
(E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the phenyl group, and the incorporation of the functional groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product.
化学反応の分析
Types of Reactions
(E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups may allow it to bind to specific proteins or nucleic acids, making it a valuable tool for probing biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound may have potential as a drug candidate. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability, reactivity, or selectivity, making it useful in the production of advanced materials and chemicals.
作用機序
The mechanism by which (E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid include other pyrrolidine derivatives, phenyl-substituted compounds, and molecules with similar functional groups. Examples include:
- Pyrrolidine-2,5-dione derivatives
- Phenylethylamine derivatives
- Dimethoxyphenyl compounds
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile and valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-34-21-9-8-19(16-22(21)35-2)13-14-27(23(29)10-11-25(31)32)20-17-24(30)28(26(20)33)15-12-18-6-4-3-5-7-18/h3-11,16,20H,12-15,17H2,1-2H3,(H,31,32)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROFYJKYUSRSE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C(=O)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)
![2-(3-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5492610.png)
![1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether](/img/structure/B5492622.png)

![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5492647.png)

![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5492674.png)
![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)
METHANONE](/img/structure/B5492691.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol](/img/structure/B5492698.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)
